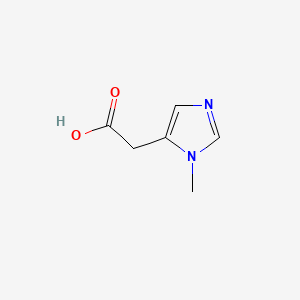

2-(1-methyl-1H-imidazol-5-yl)acetic acid

Vue d'ensemble

Description

L’acide pi-méthylimidazoleacétique, également connu sous le nom d’acide 1-méthylimidazole-5-acétique, est un composé qui appartient à la classe des composés organiques appelés acides carboxyliques imidazolyles et dérivés. Ces composés contiennent une chaîne d’acide carboxylique liée à un cycle imidazole. L’acide pi-méthylimidazoleacétique est une neurotoxine potentielle et a été étudié pour sa présence et ses effets dans les systèmes biologiques .

Applications De Recherche Scientifique

Pi-Methylimidazoleacetic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is routinely measured in studies of its isomer, tele-methylimidazoleacetic acid, to evaluate brain histaminergic activity . The compound is also used in studies related to neurotoxicity and the release of neurotransmitters such as glutamate .

Mécanisme D'action

L’acide pi-méthylimidazoleacétique exerce ses effets par son interaction avec diverses cibles moléculaires et voies. Il est connu pour stimuler la libération de neurotransmetteurs tels que la norépinéphrine et le glutamate dans le cerveau . Les effets neurotoxiques du composé sont attribués à sa capacité à modifier les niveaux de neurotransmetteurs et à perturber le fonctionnement normal du cerveau .

Safety and Hazards

Orientations Futures

While specific future directions for “2-(1-methyl-1H-imidazol-5-yl)acetic acid” are not mentioned in the retrieved data, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs .

Analyse Biochimique

Biochemical Properties

2-(1-methyl-1H-imidazol-5-yl)acetic acid is known to participate in several biochemical reactions. It interacts with enzymes such as cytochrome P450, where the imidazole ring binds to the heme iron atom of the enzyme . This interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, affecting their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The imidazole ring of the compound can form coordination bonds with metal ions in enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and interactions with biomolecules . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, this compound can induce oxidative stress and inflammation, potentially leading to cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide pi-méthylimidazoleacétique peut être synthétisé par différentes méthodes. Une méthode courante implique la préparation du picrate de N-cyanométhylimidazole, suivie de l’oxydation de la méthylhistidine . Une autre méthode implique l’utilisation de techniques de chromatographie en phase gazeuse couplée à la spectrométrie de masse pour séparer et identifier le composé dans des échantillons biologiques .

Méthodes de production industrielle : Les méthodes de production industrielle de l’acide pi-méthylimidazoleacétique ne sont pas bien documentées dans la littérature. Le composé peut être synthétisé en laboratoire en utilisant les méthodes mentionnées ci-dessus.

Analyse Des Réactions Chimiques

Types de réactions : L’acide pi-méthylimidazoleacétique subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour comprendre le comportement du composé dans différents environnements.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l’acide pi-méthylimidazoleacétique comprennent le trifluorure de bore-butanol pour la dérivatisation et le chloroforme pour l’extraction . Les conditions de ces réactions impliquent généralement la chromatographie d’échange d’ions et le suivi d’ions sélectionnés à impact électronique .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’acide pi-méthylimidazoleacétique dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l’oxydation de la méthylhistidine peut conduire à la formation d’acide pi-méthylimidazoleacétique .

Applications de la recherche scientifique

L’acide pi-méthylimidazoleacétique a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est régulièrement mesuré dans des études de son isomère, l’acide télé-méthylimidazoleacétique, afin d’évaluer l’activité histaminergique cérébrale . Le composé est également utilisé dans des études liées à la neurotoxicité et à la libération de neurotransmetteurs tels que le glutamate .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à l’acide pi-méthylimidazoleacétique comprennent l’acide télé-méthylimidazoleacétique, l’acide imidazoleacétique et d’autres acides carboxyliques imidazolyles .

Unicité : L’acide pi-méthylimidazoleacétique est unique en raison de sa structure spécifique et de ses propriétés neurotoxiques. Contrairement à son isomère, l’acide télé-méthylimidazoleacétique, l’acide pi-méthylimidazoleacétique n’est pas un métabolite de l’histamine . Cette distinction en fait un composé précieux pour l’étude de l’activité histaminergique cérébrale et de la neurotoxicité.

Propriétés

IUPAC Name |

2-(3-methylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCGYTCAMOHYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194812 | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pi-Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4200-48-0 | |

| Record name | 1-Methylimidazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-imidazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pi-Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

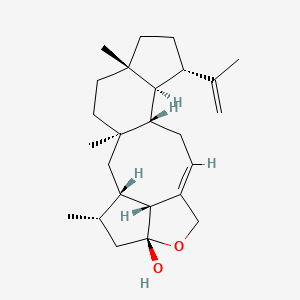

![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)

![4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid](/img/structure/B1237009.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)

![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)